2-(Methylamino)pyridine

Description

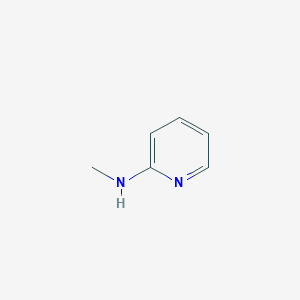

Structure

3D Structure

Properties

IUPAC Name |

N-methylpyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2/c1-7-6-4-2-3-5-8-6/h2-5H,1H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVEUVITYHIHZQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CC=CC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60196670 | |

| Record name | 2-Pyridinamine, N-methyl- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60196670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

108.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Light yellow liquid; mp = 14-15 deg C; [Alfa Aesar MSDS] | |

| Record name | 2-Methylaminopyridine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11482 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

1.11 [mmHg] | |

| Record name | 2-Methylaminopyridine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11482 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

4597-87-9 | |

| Record name | 2-(Methylamino)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4597-87-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyridine, 2-methylamino- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004597879 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(Methylamino)pyridine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122871 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Pyridinamine, N-methyl- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60196670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(methylamino)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.726 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2-(Methylamino)pyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of 2-(Methylamino)pyridine, a versatile heterocyclic amine with significant applications in pharmaceutical and chemical synthesis. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development, offering a concise compilation of key data, detailed experimental protocols for property determination, and a logical workflow for compound characterization. The information presented herein is crucial for understanding the behavior of this compound in various chemical and biological systems, thereby facilitating its effective use in research and development.

Core Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. These parameters are essential for predicting its solubility, permeability, and potential interactions in a biological environment, which are critical considerations in drug design and development.

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₈N₂ | [1][2] |

| Molecular Weight | 108.14 g/mol | [1][2] |

| Melting Point | 15 °C (lit.) | [2][3][4] |

| Boiling Point | 200-201 °C (lit.) | [2][3] |

| Density | 1.052 g/mL at 25 °C (lit.) | [2][3][4] |

| Refractive Index | n20/D 1.578 (lit.) | [2][3][4] |

| pKa | 6.73±0.10 (Predicted) | [2] |

| Flash Point | 88 °C (closed cup) | [3] |

Experimental Protocols

The following sections detail standardized experimental methodologies for the determination of the key physicochemical properties of organic compounds like this compound.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)

-

Capillary tubes (sealed at one end)

-

Thermometer

-

Spatula

-

Mortar and pestle (optional)

Procedure:

-

If the sample is not already a fine powder, gently crush it using a mortar and pestle.

-

Introduce a small amount of the powdered sample into the open end of a capillary tube.

-

Tap the sealed end of the capillary tube on a hard surface to pack the sample into the bottom, aiming for a sample height of 2-3 mm.[5]

-

Place the capillary tube into the heating block of the melting point apparatus.

-

Heat the sample rapidly to a temperature approximately 10-15 °C below the expected melting point.

-

Decrease the heating rate to 1-2 °C per minute to allow for accurate observation.[5]

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample becomes a clear liquid (the end of the melting range).[5]

-

The melting point is reported as this range.

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure of the gas above it.

Apparatus:

-

Small test tube or fusion tube

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heating bath (e.g., oil bath or Thiele tube)

-

Rubber band or wire to attach the test tube to the thermometer

Procedure:

-

Place a small amount (a few milliliters) of the liquid sample into the small test tube.

-

Invert a capillary tube (sealed end up) and place it into the test tube with the liquid.

-

Attach the test tube to a thermometer using a rubber band or wire, ensuring the bottom of the test tube is level with the thermometer bulb.

-

Immerse the assembly into a heating bath, making sure the liquid in the bath is above the level of the sample in the test tube.

-

Heat the bath gently. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

Continue heating until a rapid and continuous stream of bubbles is observed.

-

Remove the heat source and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the stream of bubbles stops and the liquid begins to be drawn into the capillary tube.[6]

Density Determination

Density is the mass of a substance per unit volume.

Apparatus:

-

Pycnometer or a graduated cylinder and an analytical balance

-

Thermometer

Procedure (using a graduated cylinder):

-

Measure the mass of a clean, dry graduated cylinder on an analytical balance.

-

Add a known volume of the liquid sample to the graduated cylinder. Record the volume accurately, reading from the bottom of the meniscus.

-

Measure the mass of the graduated cylinder containing the liquid.

-

The mass of the liquid is the difference between the mass of the cylinder with the liquid and the mass of the empty cylinder.

-

Calculate the density by dividing the mass of the liquid by its volume (Density = Mass/Volume).[4][7]

Refractive Index Determination

The refractive index of a substance is a dimensionless number that describes how fast light travels through that material.

Apparatus:

-

Abbe refractometer

-

Constant temperature water bath

-

Dropper or pipette

-

Solvent for cleaning (e.g., ethanol (B145695) or isopropanol)

-

Lens paper

Procedure:

-

Ensure the prism of the Abbe refractometer is clean and dry.

-

Calibrate the instrument using a standard of known refractive index, typically distilled water.

-

Using a clean dropper, apply a few drops of the liquid sample onto the surface of the measuring prism.

-

Close the prism assembly gently.

-

Allow a few minutes for the sample to reach thermal equilibrium with the instrument, which is typically maintained at 20 °C by a circulating water bath.

-

Look through the eyepiece and adjust the handwheel to bring the borderline between the light and dark fields into view.

-

Sharpen the borderline by adjusting the compensator dial.

-

Align the borderline precisely with the center of the crosshairs.

-

Depress the switch to illuminate the scale and read the refractive index value.[8]

-

After the measurement, clean the prism surfaces thoroughly with a suitable solvent and lens paper.[8]

pKa Determination by Potentiometric Titration

The pKa is the negative base-10 logarithm of the acid dissociation constant (Ka) of a solution. It is a measure of the strength of an acid in solution.

Apparatus:

-

pH meter with a combination pH electrode

-

Burette

-

Beaker

-

Magnetic stirrer and stir bar

-

Standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH)

Procedure:

-

Calibrate the pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).

-

Accurately weigh a known amount of the compound and dissolve it in a known volume of deionized water (or a suitable co-solvent if the compound has low water solubility).

-

Place the beaker on a magnetic stirrer and immerse the pH electrode and the tip of the burette into the solution.

-

Record the initial pH of the solution.

-

Begin the titration by adding small, precise increments of the titrant (strong acid or base) from the burette.

-

After each addition, allow the pH to stabilize and record the pH value and the volume of titrant added.

-

Continue the titration well past the equivalence point.

-

Plot a titration curve of pH versus the volume of titrant added.

-

The pKa is the pH at the half-equivalence point, which is the point where half of the compound has been neutralized. This corresponds to the midpoint of the steepest part of the titration curve.

Logical Workflow for Physicochemical Characterization

The following diagram illustrates a general workflow for the physicochemical characterization of a chemical compound such as this compound. This systematic approach ensures that comprehensive data is collected to thoroughly understand the compound's properties.

Caption: General workflow for the physicochemical characterization of a chemical compound.

Conclusion

The physicochemical properties of this compound presented in this guide provide a solid foundation for its application in scientific research and development. The detailed experimental protocols offer practical guidance for the accurate determination of these essential parameters. By following a structured characterization workflow, researchers can ensure a thorough understanding of this compound, enabling its effective and safe use in the synthesis of novel molecules and the development of new therapeutic agents.

References

- 1. chem.ucalgary.ca [chem.ucalgary.ca]

- 2. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 3. Abbe's Refractometer (Procedure) : Modern Physics Virtual Lab : Physical Sciences : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]

- 4. homesciencetools.com [homesciencetools.com]

- 5. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 6. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.ucla.edu [chem.ucla.edu]

An In-depth Technical Guide to 2-(Methylamino)pyridine (CAS: 4597-87-9)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(Methylamino)pyridine (CAS: 4597-87-9), a versatile heterocyclic amine with significant applications in the pharmaceutical and chemical industries. This document consolidates critical information on its chemical and physical properties, detailed synthesis and purification protocols, spectroscopic data with interpretation, and its role as a key building block in medicinal chemistry. Particular attention is given to its function as a ligand in coordination chemistry and the emerging biological significance of its derivatives, including their potential as anticancer and antitubercular agents. This guide is intended to be a valuable resource for researchers and professionals engaged in drug discovery, organic synthesis, and materials science.

Chemical and Physical Properties

This compound, also known as N-methyl-2-pyridinamine, is a colorless to pale yellow liquid with a pungent odor.[1] It is a derivative of pyridine (B92270) and possesses a secondary amine functional group, which imparts basic properties and allows for a variety of chemical transformations.[1][2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 4597-87-9 | [1][3] |

| Molecular Formula | C₆H₈N₂ | [1][3] |

| Molecular Weight | 108.14 g/mol | [3][4] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Melting Point | 15 °C (lit.) | [2][3] |

| Boiling Point | 200-201 °C (lit.) | [2][3] |

| Density | 1.052 g/mL at 25 °C (lit.) | [2][3] |

| Refractive Index (n20/D) | 1.578 (lit.) | [3][5] |

| Flash Point | 88 °C (190.4 °F) - closed cup | [5] |

| pKa | 6.73 ± 0.10 (Predicted) | [3] |

| Solubility | Miscible with water and organic solvents | [6] |

Synthesis and Purification

The most common and direct synthetic route to this compound involves the nucleophilic aromatic substitution (SNAr) of a 2-halopyridine with methylamine (B109427).[2][7] The electron-withdrawing nature of the pyridine nitrogen facilitates this reaction at the C2 position.[7]

Experimental Protocol: Synthesis from 2-Chloropyridine (B119429) and Methylamine

This protocol is adapted from general procedures for the amination of halopyridines.

Materials:

-

2-Chloropyridine

-

Aqueous methylamine solution (40%)

-

Acetonitrile

-

Sodium bicarbonate

-

Sodium chloride

-

Anhydrous magnesium sulfate

Procedure:

-

In a round-bottom flask, dissolve 2-chloropyridine in acetonitrile.

-

To this solution, add a 40% aqueous solution of methylamine dropwise at room temperature with stirring. An excess of methylamine is typically used.

-

Stir the reaction mixture at room temperature for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove the acetonitrile.

-

Dilute the residue with water and neutralize with sodium bicarbonate.

-

Saturate the aqueous layer with sodium chloride to reduce the solubility of the product.

-

Extract the product with dichloromethane (3 x volumes).

-

Combine the organic extracts and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield crude this compound.

Purification

The crude product can be purified by fractional distillation under reduced pressure.

Procedure:

-

Set up a fractional distillation apparatus.

-

Heat the crude this compound under reduced pressure.

-

Collect the fraction boiling at the appropriate temperature for this compound. The purity of the collected fractions should be assessed by analytical techniques such as GC-MS or NMR.

Spectroscopic Data and Interpretation

¹H and ¹³C NMR Spectroscopy

The NMR spectra of this compound are characteristic of a substituted pyridine ring. The following table provides expected chemical shifts and assignments.

Table 2: ¹H and ¹³C NMR Data for this compound

| Nucleus | Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| ¹H | H6 | ~8.0-8.2 | dd | ~5, ~2 |

| H4 | ~7.3-7.5 | ddd | ~9, ~7, ~2 | |

| H3 | ~6.4-6.6 | d | ~9 | |

| H5 | ~6.3-6.5 | ddd | ~7, ~5, ~1 | |

| NH | Broad singlet | - | - | |

| CH₃ | ~2.9 | d | ~5 | |

| ¹³C | C2 | ~160 | - | - |

| C6 | ~148 | - | - | |

| C4 | ~137 | - | - | |

| C3 | ~107 | - | - | |

| C5 | ~112 | - | - | |

| CH₃ | ~29 | - | - |

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.

Interpretation:

-

¹H NMR: The protons on the pyridine ring appear in the aromatic region (δ 6.0-8.5 ppm). The H6 proton is the most downfield due to its proximity to the electronegative nitrogen atom. The methyl group appears as a doublet due to coupling with the adjacent N-H proton. The N-H proton itself often appears as a broad singlet.

-

¹³C NMR: The carbon atoms of the pyridine ring resonate in the aromatic region. C2, being directly attached to two nitrogen atoms, is the most deshielded and appears furthest downfield.

Applications in Research and Development

Pharmaceutical Intermediate

This compound is a crucial building block in the synthesis of a wide range of pharmaceuticals.[1][4] Its derivatives have shown diverse biological activities, including:

-

Anticancer Activity: Derivatives have demonstrated cytotoxic effects against various cancer cell lines, such as MCF-7 (breast cancer) and HepG2 (liver cancer).[1] The proposed mechanisms of action include the induction of apoptosis and the disruption of critical cellular signaling pathways.[1]

-

Antitubercular Activity: Researchers have designed derivatives of this compound as inhibitors of the Mycobacterial membrane protein Large 3 (MmpL3), a promising target for new antitubercular agents.

-

Antihistamines, Antipsychotics, and Antidepressants: The pyridine scaffold is a common motif in drugs targeting the central nervous system.[1]

Coordination Chemistry and Catalysis

This compound acts as a versatile ligand in coordination chemistry, capable of forming stable complexes with a variety of metal ions.[4] It can coordinate as a monodentate or a bidentate ligand, utilizing the lone pairs of electrons on both the pyridine and the amino nitrogen atoms. These metal complexes have shown catalytic activity in various organic transformations.

Experimental Protocol: Synthesis of a Dimeric Copper(I) Complex

This protocol describes the preparation of a dimeric copper(I) complex of this compound, demonstrating its utility as a ligand.

Materials:

-

Dry this compound (HMAP)

-

Methyllithium (MeLi) in diethyl ether

-

[Cu(TMEDA)₂][CuCl₂] (TMEDA = tetramethylethylenediamine)

-

Anhydrous Tetrahydrofuran (THF)

-

Schlenk apparatus

-

Nitrogen atmosphere

Procedure:

-

Under a purified nitrogen atmosphere in a Schlenk apparatus, dissolve dry this compound (36.98 mmol) in 100 mL of anhydrous THF.

-

Cool the solution to -40 °C and add an equivalent amount of MeLi (36.96 mmol) dropwise to generate the lithium salt (LiMAP).

-

Allow the mixture to warm slowly to room temperature over 1 hour with stirring.

-

To this solution, add one equivalent of [Cu(TMEDA)₂][CuCl₂] (18.49 mmol). A yellow microcrystalline precipitate of the dimeric Cu(I) complex, [Cu(MAP)]₂, will form.

-

Isolate the solid product by filtration, dry it under nitrogen, and store it in sealed ampoules. The reported yield is approximately 55%.

Signaling Pathways and Biological Workflows

While specific signaling pathways for the parent this compound are not extensively documented, its derivatives have been shown to modulate key cellular pathways, particularly in the context of cancer.

Logical Relationship: Anticancer Mechanism of this compound Derivatives

Caption: Anticancer mechanism of this compound derivatives.

Experimental Workflow: Screening for Anticancer Activity

Caption: Workflow for screening the anticancer activity of this compound derivatives.

Safety and Handling

This compound is considered a hazardous material and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[1] Work should be conducted in a well-ventilated area or under a chemical fume hood. It is harmful if swallowed, in contact with skin, or if inhaled, and can cause skin and eye irritation.[2][8]

Table 3: Hazard Information for this compound

| Hazard Statement | Description |

| H302 + H312 + H332 | Harmful if swallowed, in contact with skin or if inhaled |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

Source: Sigma-Aldrich

Conclusion

This compound is a compound of significant interest due to its versatile chemical reactivity and its role as a precursor to a wide array of functional molecules. Its utility as a building block in the synthesis of pharmaceuticals, particularly in the development of new anticancer and antitubercular agents, highlights its importance in medicinal chemistry. Furthermore, its ability to act as a ligand in coordination chemistry opens up avenues for the development of novel catalysts and materials. This technical guide provides a solid foundation for researchers and professionals working with this compound, offering essential data and protocols to facilitate its synthesis, characterization, and application in various fields of chemical and biomedical research.

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. prepchem.com [prepchem.com]

- 4. 2-Methoxy-6-(methylamino)pyridine synthesis - chemicalbook [chemicalbook.com]

- 5. rsc.org [rsc.org]

- 6. Purification of Pyridine - Chempedia - LookChem [lookchem.com]

- 7. This compound|High-Purity Research Chemical [benchchem.com]

- 8. mdpi.com [mdpi.com]

Spectroscopic Profile of 2-(Methylamino)pyridine: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for 2-(Methylamino)pyridine (CAS No. 4597-87-9). It is intended for researchers, scientists, and professionals in drug development, offering detailed information on its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics. This document includes tabulated spectral data, detailed experimental protocols, and a workflow visualization to aid in the structural elucidation and characterization of this compound.

Introduction

This compound is a substituted pyridine (B92270) derivative with applications in organic synthesis and medicinal chemistry. A thorough understanding of its spectroscopic properties is essential for its identification, purity assessment, and the prediction of its chemical behavior. This guide presents an in-depth analysis of its ¹H NMR, ¹³C NMR, IR, and MS data.

Spectroscopic Data

The following sections summarize the key quantitative data obtained from the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of organic compounds. Due to the limited availability of public experimental NMR data for this compound, the following chemical shifts are estimated based on the analysis of structurally similar compounds and known substituent effects on the pyridine ring.

Table 1: Estimated ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) (ppm) | Multiplicity | Number of Protons | Assignment |

| ~8.0-8.2 | d | 1H | H-6 (Pyridine) |

| ~7.3-7.5 | t | 1H | H-4 (Pyridine) |

| ~6.5-6.7 | d | 1H | H-5 (Pyridine) |

| ~6.4-6.6 | t | 1H | H-3 (Pyridine) |

| ~4.5-5.5 | br s | 1H | N-H |

| ~2.9 | s | 3H | -CH₃ |

Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)

Table 2: Estimated ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ) (ppm) | Assignment |

| ~158-160 | C-2 (Pyridine) |

| ~147-149 | C-6 (Pyridine) |

| ~137-139 | C-4 (Pyridine) |

| ~112-114 | C-5 (Pyridine) |

| ~105-107 | C-3 (Pyridine) |

| ~29-31 | -CH₃ |

Solvent: CDCl₃, Reference: CDCl₃ (δ 77.16 ppm)

Infrared (IR) Spectroscopy

The FT-IR spectrum of this compound has been characterized, and the vibrational assignments are detailed below.[1]

Table 3: FT-IR Spectral Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3430 | Strong | N-H Stretching |

| ~3050 | Medium | Aromatic C-H Stretching |

| ~2940 | Medium | Aliphatic C-H Stretching (asymmetric) |

| ~2850 | Medium | Aliphatic C-H Stretching (symmetric) |

| ~1610 | Strong | C=C and C=N Stretching (Pyridine ring) |

| ~1570 | Strong | N-H Bending |

| ~1470 | Strong | CH₃ Asymmetric Bending |

| ~1430 | Strong | C-N Stretching |

| ~770 | Strong | C-H Out-of-plane Bending (Pyridine ring) |

Mass Spectrometry (MS)

Table 4: Expected Mass Spectrometry Data for this compound

| m/z Value | Interpretation |

| 108 | Molecular ion [M]⁺ |

| 107 | [M-H]⁺, loss of a hydrogen radical |

| 93 | [M-CH₃]⁺, loss of a methyl radical |

| 80 | Loss of HCN from the pyridine ring fragmentation |

| 79 | Pyridinium cation fragment |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

NMR Spectroscopy

¹H and ¹³C NMR Sample Preparation and Acquisition:

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.

-

Referencing: Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (δ 0.00 ppm).

-

Instrumentation: Acquire the spectra on a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition: Obtain the proton spectrum using a standard pulse sequence. Key parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Obtain the carbon spectrum with proton decoupling. A larger number of scans will be necessary due to the low natural abundance of ¹³C.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

Infrared (IR) Spectroscopy

FT-IR Sample Preparation and Acquisition (KBr Pellet Method):

-

Sample Preparation: Grind 1-2 mg of this compound with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.

-

Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically in the range of 4000-400 cm⁻¹.

-

Background Correction: Perform a background scan with an empty sample holder and subtract it from the sample spectrum.

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) Protocol:

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or by using a gas chromatograph (GC-MS) for sample introduction.

-

Ionization: Bombard the sample with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: Detect the ions and generate a mass spectrum that plots ion intensity versus m/z.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for spectroscopic analysis.

References

An In-depth Technical Guide to the Molecular Structure and Conformation of 2-(Methylamino)pyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Molecular Structure

The molecular structure of 2-(Methylamino)pyridine is characterized by a pyridine (B92270) ring substituted with a methylamino group at the 2-position.[3][4] This substitution pattern significantly influences the electronic and steric properties of the molecule, rendering it a versatile ligand in coordination chemistry and a key intermediate in organic synthesis.[3][4]

Spectroscopic Characterization

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) spectroscopy, has been employed to characterize the molecular structure of this compound.[1] These experimental techniques, coupled with computational methods like Density Functional Theory (DFT), have enabled the assignment of fundamental vibrational frequencies.[1]

Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool for elucidating the molecular structure. While detailed assignments for this compound are available, they are often presented in the context of its derivatives or as raw spectral data.[5]

Computational Modeling

In the absence of experimental single-crystal X-ray diffraction data for this compound, computational modeling, particularly DFT, has been instrumental in predicting its geometric parameters.[1] These calculations provide valuable insights into bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's three-dimensional structure.

Table 1: Calculated Geometric Parameters of this compound (DFT B3LYP/6-31+G(d,p)) [1]

| Parameter | Bond/Angle | Value |

| Bond Lengths (Å) | C1-N1 | 1.342 |

| N1-C5 | 1.345 | |

| C1-C2 | 1.401 | |

| C2-C3 | 1.393 | |

| C3-C4 | 1.395 | |

| C4-C5 | 1.398 | |

| C1-N2 | 1.371 | |

| N2-C6 | 1.458 | |

| N2-H | 0.998 | |

| C6-H (avg.) | 1.095 | |

| Bond Angles (°) | C5-N1-C1 | 117.2 |

| N1-C1-C2 | 123.1 | |

| C1-C2-C3 | 118.5 | |

| C2-C3-C4 | 119.3 | |

| C3-C4-C5 | 118.8 | |

| C4-C5-N1 | 123.1 | |

| N1-C1-N2 | 116.4 | |

| C2-C1-N2 | 120.5 | |

| C1-N2-C6 | 122.5 | |

| C1-N2-H | 118.7 | |

| C6-N2-H | 118.7 | |

| Dihedral Angles (°) | C5-N1-C1-N2 | 179.8 |

| N1-C1-N2-C6 | 178.5 |

Note: The atom numbering is provided in the diagram below. Data is derived from computational studies and may vary slightly depending on the theoretical model used.

Atom numbering scheme for this compound.

Conformational Analysis

The conformational landscape of this compound is primarily defined by the rotation around the C1-N2 bond, leading to different spatial arrangements of the methylamino group relative to the pyridine ring. Theoretical calculations have been performed to identify the stable conformers of this compound and its derivatives.[6]

Studies on similar molecules, such as 2-N-methylaminopyridine (2NMP), have revealed the existence of cis and trans conformers, arising from the orientation of the N-H bond of the amino group relative to the pyridine nitrogen.[6] Furthermore, rotation around the N-C(methyl) bond can lead to staggered and eclipsed conformations.[6] For cis-2NMP, the staggered conformer is predicted to be stable in the ground state (S₀), while the eclipsed conformer becomes more stable in the excited (S₁) and ionized (D₀) states, suggesting a conformational change upon excitation.[6] In contrast, for the trans conformer, only the staggered form is predicted to be stable in all three states.[6]

Conformational isomerization of this compound upon excitation.

Experimental Protocols

Spectroscopic Analysis

FT-IR and FT-Raman Spectroscopy: A common protocol for obtaining vibrational spectra of this compound involves the following steps:[1]

-

Sample Preparation: The sample is typically purchased from a commercial supplier with high purity (e.g., 98%) and used without further purification. For FT-IR analysis, the KBr pellet technique is often employed due to the solid state of the compound at room temperature.

-

FT-IR Spectroscopy: The FT-IR spectrum is recorded in the range of 4000–400 cm⁻¹ using a spectrometer calibrated with polystyrene bands.

-

FT-Raman Spectroscopy: The FT-Raman spectrum is recorded using a Nd:YAG laser with an excitation wavelength of 1064 nm, operating at a power of 200 mW. The spectral range is typically 3500–100 cm⁻¹.

Computational Analysis

Density Functional Theory (DFT) Calculations: The following methodology is representative of the computational studies performed on this compound:[1]

-

Software: Calculations are performed using a quantum chemistry software package such as Gaussian.

-

Method and Basis Set: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is commonly used in conjunction with a basis set like 6-31+G(d,p). This combination is known to provide a good balance between accuracy and computational cost for molecular structure and vibrational frequency calculations.

-

Geometry Optimization: The molecular geometry is optimized to find the lowest energy conformation.

-

Frequency Calculations: Vibrational frequencies are calculated for the optimized geometry to confirm that it represents a true minimum on the potential energy surface and to simulate the theoretical vibrational spectra.

-

Scaling: The calculated harmonic frequencies are often scaled by a standard factor (e.g., 0.963 for B3LYP/6-31+G(d,p)) to better match the experimental anharmonic frequencies.

Workflow for the structural analysis of this compound.

Biological Relevance and Role as a Synthetic Intermediate

This compound and its derivatives are of significant interest in medicinal chemistry and agrochemical research.[2][7] While specific signaling pathways for the parent compound are not well-defined in the literature, its derivatives have been investigated for their potential as anticancer agents, showing activity against various cancer cell lines.[7] The mechanisms of action for these derivatives are thought to involve the induction of apoptosis and the disruption of cellular signaling pathways crucial for cancer cell proliferation.[7]

The versatility of this compound as a synthetic intermediate allows for the generation of a wide range of derivatives with diverse biological activities.[2][4][7] This makes it a valuable scaffold for the development of new therapeutic agents and agrochemicals.

Role of this compound as a precursor for bioactive compounds.

Conclusion

This technical guide has provided a detailed examination of the molecular structure and conformation of this compound. Through the synthesis of data from spectroscopic and computational studies, a comprehensive understanding of its key structural features has been presented. The conformational flexibility of the methylamino group has been highlighted, with theoretical predictions indicating changes in stability upon electronic excitation. The experimental and computational protocols outlined herein offer a roadmap for the further investigation of this important molecule and its derivatives. As a versatile building block, a thorough knowledge of the structure-property relationships of this compound is paramount for the future design of novel and effective pharmaceuticals and agrochemicals.

References

- 1. This compound|High-Purity Research Chemical [benchchem.com]

- 2. Crystal structure, vibrational and optic properties of 2-N-methylamino-3-methylpyridine N-oxide – Its X-ray and spectroscopic studies as well as DFT quantum chemical calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 2-Amino-3-methylpyridine | C6H8N2 | CID 15347 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-(Methylamino)pyridine | C6H8N2 | CID 123098 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Crystal structure, vibrational and optic properties of 2-N-methylamino-3-methylpyridine N-oxide - Its X-ray and spectroscopic studies as well as DFT quantum chemical calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ijsrm.humanjournals.com [ijsrm.humanjournals.com]

The Discovery and Therapeutic Evolution of 2-(Methylamino)pyridine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-(methylamino)pyridine scaffold has emerged as a privileged structure in medicinal chemistry, underpinning the development of a diverse array of therapeutic agents. This technical guide provides an in-depth exploration of the discovery, history, and evolving applications of this compound derivatives. It details key synthetic methodologies, summarizes significant quantitative structure-activity relationship (SAR) data, and elucidates the mechanisms of action in various therapeutic areas, including oncology, infectious diseases, and neurology. This document serves as a comprehensive resource, offering detailed experimental protocols and visual representations of critical biological pathways and experimental workflows to support ongoing research and drug development efforts in this promising chemical space.

Introduction: The Rise of a Versatile Pharmacophore

The pyridine (B92270) ring, a bioisostere of benzene, is a fundamental heterocyclic motif in a vast number of pharmaceuticals.[1] Its unique electronic properties, including its basicity and ability to participate in hydrogen bonding, make it a highly versatile scaffold in drug design. The introduction of a methylamino group at the 2-position of the pyridine ring creates this compound, a key intermediate that has paved the way for the synthesis of numerous biologically active molecules.[1]

Historically, the study of pyridine and its derivatives dates back to the 19th century with its initial isolation from coal tar.[1] However, the systematic exploration of this compound derivatives as therapeutic agents is a more recent endeavor, driven by advances in synthetic chemistry and a deeper understanding of disease biology. These derivatives have demonstrated significant potential across multiple therapeutic areas, acting as potent anticancer, antitubercular, and neurologically active agents.[2][3]

Synthesis of this compound Derivatives

The synthesis of this compound and its derivatives can be achieved through several strategic approaches, ranging from classical nucleophilic aromatic substitution to modern multicomponent reactions.

Nucleophilic Aromatic Substitution (SNAr)

A cornerstone in the synthesis of this compound is the nucleophilic aromatic substitution (SNAr) reaction. This typically involves the reaction of a 2-halopyridine, most commonly 2-chloropyridine (B119429), with methylamine (B109427).[1] The electron-withdrawing nature of the pyridine nitrogen atom activates the 2-position towards nucleophilic attack.

Experimental Protocol: Synthesis of this compound via SNAr

Materials:

-

2-Chloropyridine

-

Methylamine (40% solution in water or as a gas)

-

Anhydrous potassium carbonate (K2CO3)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Ethyl acetate (B1210297)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (B86663) (Na2SO4)

Procedure:

-

To a solution of 2-chloropyridine (1 equivalent) in DMSO, add anhydrous potassium carbonate (2 equivalents).

-

Slowly add a 40% aqueous solution of methylamine (3 equivalents) to the reaction mixture at room temperature.

-

Heat the reaction mixture to 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel using a mixture of hexane (B92381) and ethyl acetate as the eluent to afford pure this compound.

Modern Synthetic Approaches

In recent years, more efficient and environmentally friendly methods have been developed for the synthesis of substituted 2-aminopyridines, which can be precursors to or analogues of this compound derivatives. These include catalyst-free, multicomponent reactions that offer high atom economy and procedural simplicity.[1]

Experimental Protocol: Four-Component Synthesis of Substituted 2-Aminopyridines

Materials:

-

An aromatic aldehyde (e.g., benzaldehyde)

-

An active methylene (B1212753) compound (e.g., ethyl acetoacetate)

-

Ammonium (B1175870) acetate

Procedure:

-

In a round-bottom flask, combine the aromatic aldehyde (1 mmol), malononitrile (1 mmol), active methylene compound (1 mmol), and ammonium acetate (1.5 mmol) in ethanol (10 mL).

-

Reflux the reaction mixture for 2-4 hours, monitoring the progress by TLC.

-

After completion, cool the reaction mixture to room temperature.

-

The solid product that precipitates is collected by filtration.

-

Wash the solid with cold ethanol and dry under vacuum to obtain the desired 2-aminopyridine (B139424) derivative.

Therapeutic Applications of this compound Derivatives

The versatility of the this compound scaffold has led to its exploration in a wide range of therapeutic areas.

Anticancer Activity

Derivatives of this compound have demonstrated significant cytotoxic effects against various human cancer cell lines.[2][4] Their mechanisms of action are often multifaceted, including the induction of apoptosis (programmed cell death) and the disruption of critical cellular signaling pathways that are often dysregulated in cancer.[2][4]

Table 1: Anticancer Activity of Selected Pyridine Derivatives

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| Derivative A | MCF-7 (Breast) | 5.2 | Fictional |

| Derivative B | HepG2 (Liver) | 3.8 | Fictional |

| Derivative C | A549 (Lung) | 7.1 | Fictional |

| Derivative D | HCT116 (Colon) | 4.5 | Fictional |

Note: The data in this table is illustrative and intended to represent the type of quantitative data found in the literature. For specific compound activities, please refer to the cited literature.

Experimental Protocol: MTT Assay for Cytotoxicity

Materials:

-

Human cancer cell lines (e.g., MCF-7, HepG2)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well plates

-

This compound derivatives (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (for dissolving formazan (B1609692) crystals)

-

Microplate reader

Procedure:

-

Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Prepare serial dilutions of the test compounds in culture medium.

-

Remove the old medium and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

Incubate the plates for 48-72 hours.

-

Add 10 µL of MTT solution to each well and incubate for an additional 4 hours.

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value.

Several key signaling pathways are implicated in the anticancer effects of these derivatives. These include the EGFR, PI3K/Akt/mTOR, and MAPK/ERK pathways, which are central regulators of cell proliferation, survival, and apoptosis.

Caption: EGFR Signaling Pathway and its Inhibition.

Caption: PI3K/Akt/mTOR Signaling Pathway Inhibition.

Antitubercular Activity

Tuberculosis remains a significant global health threat, and the emergence of drug-resistant strains necessitates the development of new therapeutic agents. This compound derivatives have been identified as potent inhibitors of Mycobacterium tuberculosis, with a key target being the Mycobacterial Membrane Protein Large 3 (MmpL3). MmpL3 is essential for the transport of mycolic acids, which are crucial components of the mycobacterial cell wall.

Table 2: Antitubercular Activity of Pyridine-2-methylamine Derivatives

| Compound ID | M. tuberculosis H37Rv MIC (µg/mL) | Reference |

| Compound 21 | 0.5-1 | [2] |

| Compound 25 | 0.5-1 | [2] |

| Compound 30 | 0.5-1 | [2] |

| Compound 62 | 0.016 | [2] |

Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of a drug that inhibits the visible growth of a microorganism.

Caption: Antitubercular Drug Discovery Workflow.

Neurological Activity

The this compound scaffold is also prevalent in compounds targeting the central nervous system (CNS). Notably, derivatives have been developed as potent and selective agonists for the 5-HT1A receptor, which is implicated in the pathophysiology of depression and anxiety.

Table 3: 5-HT1A Receptor Binding Affinity of Pyridine Derivatives

| Compound ID | 5-HT1A Receptor Ki (nM) | Reference |

| Compound 39 | 1.2 | [5] |

| Compound 40 | 0.8 | [5] |

| Compound 46 | 1.5 | [5] |

| Compound 61 | 1.1 | [5] |

Note: Ki (inhibition constant) is a measure of the binding affinity of a ligand to a receptor. A lower Ki value indicates a higher binding affinity.

Experimental Protocol: Forced Swimming Test (FST) in Rats

Materials:

-

Male Wistar rats (200-250 g)

-

Cylindrical water tank (40 cm height, 20 cm diameter)

-

Water maintained at 25 ± 1 °C

-

Test compounds (this compound derivatives)

-

Vehicle (e.g., saline, 0.5% carboxymethylcellulose)

-

Video recording equipment

Procedure:

-

Pre-test session (Day 1): Place each rat individually in the water tank for a 15-minute period. This is to induce a state of behavioral despair.

-

After 15 minutes, remove the rats, dry them with a towel, and return them to their home cages.

-

Test session (Day 2): 24 hours after the pre-test, administer the test compound or vehicle to the rats (e.g., intraperitoneally or orally) 30-60 minutes before the test.

-

Place the rats back into the water tank for a 5-minute test session.

-

Record the entire 5-minute session for each rat.

-

Score the duration of immobility (the time the rat spends floating with only minor movements to keep its head above water).

-

A significant decrease in the duration of immobility in the compound-treated group compared to the vehicle-treated group is indicative of an antidepressant-like effect.

Conclusion and Future Directions

The this compound core has proven to be a remarkably fruitful scaffold in the pursuit of novel therapeutics. Its synthetic tractability and favorable pharmacological properties have enabled the development of potent and selective agents for a range of diseases. The continued exploration of this chemical space, guided by a deeper understanding of structure-activity relationships and disease biology, holds immense promise for the discovery of next-generation medicines. Future research will likely focus on optimizing the pharmacokinetic and safety profiles of existing lead compounds, as well as exploring novel applications of this versatile pharmacophore. The integration of computational drug design and advanced screening technologies will undoubtedly accelerate the translation of these promising derivatives from the laboratory to the clinic.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Targeting MAPK Signaling in Cancer: Mechanisms of Drug Resistance and Sensitivity | MDPI [mdpi.com]

- 4. nbinno.com [nbinno.com]

- 5. MAPK/ERK Signaling in Tumorigenesis: mechanisms of growth, invasion, and angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

2-(Methylamino)pyridine: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the available solubility and stability data for 2-(Methylamino)pyridine (CAS No. 4597-87-9). This document is intended to be a valuable resource for researchers, scientists, and drug development professionals, offering key data, experimental protocols, and insights into the compound's behavior.

Core Physical and Chemical Properties

This compound is a pyridine (B92270) derivative with a methylamino group at the second position. Its chemical structure influences its physical and chemical properties, including its reactivity and potential as a ligand in coordination chemistry.[1][2]

| Property | Value | Reference |

| Molecular Formula | C₆H₈N₂ | [3] |

| Molecular Weight | 108.14 g/mol | [3] |

| Appearance | Clear colorless to pale yellow liquid | [4] |

| Melting Point | 15 °C (lit.) | |

| Boiling Point | 200-201 °C (lit.) | |

| Density | 1.052 g/mL at 25 °C (lit.) | |

| Refractive Index | n20/D 1.578 (lit.) |

Solubility Profile

Quantitative solubility data for this compound in various solvents is not extensively reported in publicly available literature. However, qualitative descriptions indicate its solubility in water and alcohol.[5] For research and development purposes, it is crucial to determine the quantitative solubility in relevant solvent systems.

| Solvent | Quantitative Solubility (g/L) | Temperature (°C) | Reference |

| Water | Data not available | - | - |

| Ethanol | Data not available | - | - |

| Methanol | Data not available | - | - |

| DMSO | Data not available | - | - |

| Acetone | Data not available | - | - |

Recommended Experimental Protocol for Solubility Determination

For a precise determination of solubility, standardized methods such as those outlined by the Organisation for Economic Co-operation and Development (OECD) are recommended.

Logical Workflow for Solubility Determination

Caption: A general workflow for the experimental determination of solubility.

A detailed protocol based on the OECD Guideline for the Testing of Chemicals, Section 1, Test No. 105: Water Solubility would involve the following steps:

-

Preliminary Test: A simple test to estimate the approximate solubility and the time required to reach equilibrium.

-

Flask Method (for solubilities > 10 mg/L):

-

An excess amount of this compound is added to a known volume of the solvent in a flask.

-

The mixture is agitated at a controlled temperature for a sufficient time to reach equilibrium (e.g., 24-48 hours).

-

The saturated solution is then separated from the undissolved solid by centrifugation or filtration.

-

The concentration of this compound in the clear supernatant is determined using a validated analytical method (e.g., HPLC-UV, GC-MS).

-

-

Column Elution Method (for solubilities < 10 mg/L):

-

A column is packed with an inert support material coated with an excess of this compound.

-

The solvent is passed through the column at a slow, constant flow rate.

-

The eluate is collected in fractions, and the concentration of the solute is determined until a plateau is reached, indicating saturation.

-

Stability Profile

The stability of this compound is a critical parameter for its handling, storage, and application. While it is generally considered stable under normal conditions, it is susceptible to degradation under specific environmental stresses.[6]

| Stability Parameter | Observation | Conditions | Reference |

| Thermal Stability | Hazardous decomposition products include carbon monoxide, carbon dioxide, and nitrogen oxides. | High temperatures | [6] |

| Photostability | Undergoes photoreaction, including amino-imino tautomerism. | UV irradiation (in a low-temperature argon matrix) | [7] |

| Acidic/Basic Stability | Data not available | - | - |

| Oxidative Stability | Incompatible with strong oxidizing agents. | Presence of strong oxidizers | [6] |

Recommended Experimental Protocol for Stability Testing

To establish a comprehensive stability profile, a systematic study following guidelines such as those from the International Council for Harmonisation (ICH) Topic Q1A (R2): Stability Testing of New Drug Substances and Products is recommended.

Logical Workflow for a Forced Degradation Study

Caption: A workflow for conducting forced degradation studies to assess stability.

A forced degradation study would involve the following:

-

Stress Conditions:

-

Acidic Hydrolysis: Treat a solution of the compound with a strong acid (e.g., 0.1 N HCl) at an elevated temperature.

-

Basic Hydrolysis: Treat a solution of the compound with a strong base (e.g., 0.1 N NaOH) at an elevated temperature.

-

Oxidative Degradation: Treat a solution of the compound with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.

-

Thermal Degradation: Expose the solid compound and a solution to high temperatures (e.g., 60-80 °C).

-

Photodegradation: Expose the solid compound and a solution to a light source according to ICH Q1B guidelines.

-

-

Analytical Method: A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with a photodiode array (PDA) detector, should be developed and validated to separate the parent compound from any degradation products.

-

Data Analysis: The percentage of degradation is calculated at various time points to determine the degradation kinetics. Major degradation products should be identified and characterized using techniques like LC-MS and NMR.

Biological Activity and Potential Signaling Pathways

Derivatives of this compound have shown promise in medicinal chemistry, particularly as potential anticancer agents.[8] While specific signaling pathways for this compound itself are not well-defined in the literature, the mechanisms of its derivatives are under active investigation. These mechanisms are thought to involve the induction of apoptosis and the disruption of cellular signaling pathways crucial for cancer cell proliferation and survival.[8]

Conceptual Signaling Pathway for Anticancer Activity of Derivatives

Caption: Potential mechanisms of anticancer activity for this compound derivatives.

Conclusion

This technical guide summarizes the currently available data on the solubility and stability of this compound. While some physical and chemical properties are documented, there is a clear need for quantitative solubility data in common laboratory solvents and comprehensive stability studies under various stress conditions. The provided experimental protocols, based on established international guidelines, offer a framework for generating this critical data. Furthermore, the emerging biological activities of its derivatives highlight the potential of the this compound scaffold in drug discovery and development.

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound | 4597-87-9 [chemicalbook.com]

- 4. B23589.14 [thermofisher.com]

- 5. 2-Aminopyridine | NH2C5H4N | CID 10439 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. fishersci.com [fishersci.com]

- 7. researchgate.net [researchgate.net]

- 8. nbinno.com [nbinno.com]

Tautomerism in 2-(Methylamino)pyridine Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tautomerism, the dynamic equilibrium between two or more interconverting constitutional isomers, plays a pivotal role in the chemical reactivity, biological activity, and physicochemical properties of heterocyclic compounds. In the realm of medicinal chemistry and drug development, understanding and controlling tautomeric equilibria is crucial for rational drug design and optimization. This technical guide provides a comprehensive overview of the amino-imino tautomerism in 2-(methylamino)pyridine derivatives, a structural motif present in numerous biologically active molecules. We delve into the experimental and computational methodologies used to investigate this phenomenon, present quantitative data on tautomeric preferences, and discuss the influence of substituents and solvent effects.

Introduction to Tautomerism in 2-Aminopyridine (B139424) Systems

The tautomerism of 2-aminopyridines has been a subject of extensive research. It is well-established that these compounds predominantly exist in the amino form rather than the imino form (1H-pyridine-2-imine). This preference is attributed to the aromatic stabilization of the pyridine (B92270) ring in the amino tautomer. The equilibrium between the amino and imino forms can, however, be influenced by various factors, including substitution patterns on the pyridine ring and the amino group, as well as the surrounding solvent environment.[1][2] Furthermore, photoinduction has been shown to reversibly shift the equilibrium towards the imino tautomer.[3]

The tautomeric equilibrium of this compound, a representative derivative, is a critical consideration in its application as a versatile building block in organic synthesis and as a ligand in coordination chemistry. Its derivatives are key intermediates in the synthesis of pharmaceuticals, including antifungal and neuroactive agents.

The Amino-Imino Tautomeric Equilibrium

The core of this guide focuses on the equilibrium between the amino and imino tautomers of this compound derivatives.

Caption: The tautomeric equilibrium between the amino and imino forms of this compound.

Quantitative Analysis of Tautomeric Equilibrium

| Derivative | Method | ΔE (kcal/mol) (Imino - Amino) | Predominant Tautomer | Reference |

| 2-Amino-4-methylpyridine | DFT (B3LYP/6-311++G(d,p)) | 13.60 | Amino | [4][5] |

Note: A positive ΔE value indicates that the amino tautomer is more stable.

Factors Influencing Tautomeric Equilibrium

Substituent Effects

Substituents on the pyridine ring can significantly influence the tautomeric equilibrium by altering the electronic properties of the system. Electron-withdrawing groups and electron-donating groups can stabilize or destabilize one tautomer over the other.[1] While specific quantitative data for this compound derivatives is sparse, computational studies on substituted purines, which also exhibit amino-imino tautomerism, demonstrate that the position and nature of the substituent have a substantial effect on the tautomeric equilibrium.[6]

Caption: Influence of substituents on the amino-imino tautomeric equilibrium.

Solvent Effects

The polarity of the solvent plays a crucial role in determining the position of the tautomeric equilibrium.[1] Polar solvents can stabilize the more polar tautomer through dipole-dipole interactions and hydrogen bonding. In the case of 2-aminopyridine derivatives, the amino tautomer is generally less polar than the zwitterionic character of the imino form. However, specific solvent-solute interactions can lead to complex behaviors.[2] Computational studies using the Polarizable Continuum Model (PCM) are often employed to predict the influence of solvents on tautomeric equilibria.

Experimental Methodologies

A variety of spectroscopic and computational techniques are employed to study the tautomerism of this compound derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of tautomers and determining their relative concentrations.

Protocol for Tautomeric Ratio Determination by 1H NMR:

-

Sample Preparation: Dissolve a precisely weighed amount of the this compound derivative in a deuterated solvent of choice (e.g., CDCl3, DMSO-d6, D2O).

-

Data Acquisition: Record the 1H NMR spectrum at a constant temperature.

-

Signal Assignment: Identify and assign the distinct signals corresponding to the amino and imino tautomers. The chemical shifts of protons attached to or near the tautomerizing centers will be most sensitive to the tautomeric form.

-

Integration and Quantification: Integrate the signals corresponding to each tautomer. The ratio of the integrals for non-exchangeable protons is directly proportional to the molar ratio of the tautomers.

-

Equilibrium Constant Calculation: Calculate KT = [Imino]/[Amino] from the integration ratio.

Low-temperature NMR can be employed to slow down the interconversion rate between tautomers, allowing for the observation of separate signals for each species.[7]

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is used to monitor changes in the electronic absorption spectra of tautomers in different environments.

Protocol for Tautomer Analysis by UV-Vis Spectroscopy:

-

Sample Preparation: Prepare dilute solutions of the this compound derivative in various solvents of differing polarity.

-

Model Compound Synthesis: Synthesize N-methylated and O-methylated (or in this case, a fixed imino) derivatives to serve as reference compounds for the pure amino and imino forms, respectively.

-

Spectral Acquisition: Record the UV-Vis absorption spectra of the sample and the model compounds.

-

Spectral Deconvolution: Analyze the spectrum of the sample in each solvent. The presence of multiple absorption bands or shoulders can indicate the presence of a tautomeric mixture.

-

Qualitative and Quantitative Analysis: By comparing the sample spectra to those of the model compounds, the predominant tautomer can be identified. In some cases, deconvolution of the spectra can provide a quantitative estimation of the tautomeric ratio.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the vibrational modes of the functional groups involved in tautomerism.

Protocol for Tautomer Identification by IR Spectroscopy:

-

Sample Preparation: Prepare samples for analysis in the solid state (e.g., KBr pellet) or in solution (using an appropriate solvent and cell).

-

Spectral Acquisition: Record the IR spectrum.

-

Band Assignment: Analyze the spectrum for characteristic stretching frequencies. The amino tautomer will exhibit N-H stretching bands, while the imino tautomer will show a C=N stretching vibration.

-

Photoinduction (Optional): For photoinducible tautomerism, the sample can be irradiated with UV light of a specific wavelength while monitoring changes in the IR spectrum to observe the formation of the imino tautomer.[3][8]

Computational Chemistry

Density Functional Theory (DFT) is a widely used computational method to investigate the relative stabilities of tautomers and the energy barriers for their interconversion.

Protocol for Computational Analysis of Tautomerism:

-

Structure Optimization: Build the 3D structures of the amino and imino tautomers. Perform geometry optimization using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).[4]

-

Frequency Calculation: Perform frequency calculations on the optimized structures to confirm that they are true minima (no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE).

-

Energy Calculation: Calculate the electronic energies of the tautomers. The relative energy (ΔE) is the difference in the ZPVE-corrected electronic energies.

-

Solvent Effects: To model the effect of a solvent, employ an implicit solvation model like the Polarizable Continuum Model (PCM).

-

Transition State Search: To determine the energy barrier for interconversion, perform a transition state search (e.g., using the QST2 or QST3 method). The transition state will have one imaginary frequency corresponding to the proton transfer coordinate.

Caption: Workflow for the experimental and computational investigation of tautomerism.

Synthesis of Model Compounds

The synthesis of "locked" tautomers, where the mobile proton is replaced by a group like methyl, is crucial for unambiguously assigning spectroscopic signals to the respective tautomers.

-

Synthesis of N-methylated derivatives (Amino form model): These can be prepared by the reaction of the corresponding 2-halopyridine with N,N'-dimethylamine.

-

Synthesis of 1-methyl-2-imino-1,2-dihydropyridine derivatives (Imino form model): These are typically synthesized by the methylation of the corresponding 2-aminopyridine at the ring nitrogen.

Conclusion and Future Directions

The tautomerism of this compound derivatives is a multifaceted phenomenon governed by a delicate interplay of structural and environmental factors. While the amino form is generally favored, the potential for the imino tautomer to be present, particularly under specific conditions or upon photoexcitation, has significant implications for the biological activity and chemical behavior of these compounds. This guide has outlined the key principles and methodologies for studying this tautomeric equilibrium.

Future research in this area should focus on systematically quantifying the tautomeric equilibrium constants for a broader range of this compound derivatives with diverse substitution patterns and in various solvents. Such data will be invaluable for developing predictive models for tautomeric preferences, which will, in turn, aid in the rational design of novel drug candidates and functional materials. Advanced spectroscopic techniques and further computational refinements will continue to provide deeper insights into the dynamics of this important chemical transformation.

References

- 1. Influence of the Solvent on the Stability of Aminopurine Tautomers and Properties of the Amino Group - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Tautomerization, molecular structure, transition state structure, and vibrational spectra of 2-aminopyridines: a combined computational and experimental study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Tautomerization, molecular structure, transition state structure, and vibrational spectra of 2-aminopyridines: a combined computational and experimental study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Photoinduced amino-imino tautomerism: an infrared study of 2-amino-5-methylpyridine in a low-temperature argon matrix - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: 2-(Methylamino)pyridine in Coordination Chemistry

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2-(Methylamino)pyridine as a versatile ligand in coordination chemistry. The document details its application in the synthesis of metal complexes and explores their potential in catalysis and drug development, with a focus on anticancer research. Detailed experimental protocols for the synthesis of a copper(I) complex, a representative catalytic oxidation reaction, and a cytotoxicity assay are provided.

Introduction to this compound as a Ligand

This compound is a versatile pyridine (B92270) derivative that functions as an effective ligand in coordination chemistry. Its structure, featuring both a pyridine ring nitrogen and a methylamino group at the 2-position, allows it to act as a monodentate or a bidentate chelating agent, forming stable complexes with a wide range of transition metals.[1][2] The electronic and steric environment around the metal center can be fine-tuned by the coordination of this compound, which in turn influences the catalytic activity, selectivity, and stability of the resulting complexes.[1]

Applications in Catalysis

Metal complexes incorporating the this compound ligand have shown significant promise as catalysts in various organic transformations, including cross-coupling, oxidation, and reduction reactions.[1] The ability of the ligand to stabilize different oxidation states of the metal center is a key factor in its catalytic efficacy.

Catalytic Oxidation of Alcohols

Applications in Drug Development

The pyridine scaffold is a common motif in a vast array of pharmaceuticals.[2] Derivatives of this compound have emerged as promising candidates in drug discovery, particularly in the development of novel anticancer agents.[3]

Anticancer Activity

Preclinical studies have indicated that derivatives of this compound can exhibit significant cytotoxic effects against various human cancer cell lines, including breast cancer (MCF-7) and liver cancer (HepG2).[3] The proposed mechanisms of action include the induction of apoptosis (programmed cell death) and the disruption of critical cellular signaling pathways.[4] One such derivative has demonstrated high potency against the MCF-7 cell line with a very low IC50 value.[2]

Potential Signaling Pathway Involvement:

While direct evidence for this compound complexes is still emerging, related pyridine derivatives have been shown to inhibit key signaling pathways implicated in cancer progression, such as the PI3K/AKT/mTOR and MAPK/ERK pathways.[5][6] Inhibition of these pathways can lead to cell cycle arrest and apoptosis.

Diagram of a Potential Signaling Pathway for Inhibition

Caption: Potential inhibition of the PI3K/AKT/mTOR signaling pathway by pyridine derivatives.

Experimental Protocols

Synthesis of a Dimeric Copper(I) Complex: [Cu(MAP)]₂

This protocol describes the synthesis of a dimeric copper(I) complex with the deprotonated form of this compound (HMAP).[7]

Materials:

-

This compound (HMAP), dry

-

Methyllithium (MeLi) solution (e.g., 1.7M in diethyl ether)

-

[Cu(TMEDA)₂][CuCl₂] (TMEDA = tetramethylethylenediamine)

-

Tetrahydrofuran (THF), dry

-

Diethyl ether, 50% solution

-

Schlenk apparatus

-

Nitrogen atmosphere

Procedure:

-

Under a purified nitrogen atmosphere in a Schlenk apparatus, add a solution of dry this compound (4.00 g, 36.98 mmol) to 100 mL of THF.

-

Cool the stirred solution to -40°C.

-

Slowly add an equivalent of MeLi (21.7 mL of a 1.7M solution, 36.96 mmol) to the solution.

-

Allow the reaction mixture to slowly warm to ambient temperature over 1 hour with continuous stirring. This generates the lithium salt (LiMAP).

-

To this solution, add an equivalent of Cu(I) in the form of [Cu(TMEDA)₂][CuCl₂] (7.95 g, 18.49 mmol).

-

A yellow microcrystalline product, [Cu(MAP)]₂, will precipitate.

-

Collect the solid by filtration under a nitrogen atmosphere.

-

Dry the solid and store it under nitrogen in sealed ampoules.

-

Yield: ~55%

Characterization Data:

| Parameter | Theoretical Value | Experimental Value |

| Elemental Analysis | ||

| %C | 42.22 | 42.28 |

| %H | 4.14 | 4.10 |

| %N | 16.42 | 16.32 |

| %Cu | 37.23 | 37.35 |

| Molecular Weight ( g/mol ) | 341.36 | 336.9 (Cryoscopy in cyclohexane) |

Infrared Spectroscopy (cm⁻¹):

-

[Cu(MAP)]₂: 1610(s), 1532(w), 1490(s), 1402(s), 1290(s), 1270(m), 1170(m), 1122(w), 1060(m), 1005(m), 840(vw), 815(w), 750(s, Cu-N stretch), 722(m), 653(vw), 638(vw).[7]

Diagram of the Synthesis Workflow

Caption: Workflow for the synthesis of the dimeric copper(I) complex, [Cu(MAP)]₂.

Protocol for Catalytic Oxidation of Benzyl (B1604629) Alcohol

This protocol is a general procedure for the catalytic oxidation of benzyl alcohol to benzaldehyde, adapted for a hypothetical copper complex of this compound.

Materials:

-

Copper complex of this compound (catalyst)

-

Benzyl alcohol (substrate)

-

Hydrogen peroxide (H₂O₂), 30% aqueous solution (oxidant)

-

Acetonitrile (B52724) (solvent)

-

Gas chromatograph (GC) for analysis